

3-Hydroxy-4',5-dimethoxystilbene chemical structure and properties

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Compound of Interest

Compound Name: 3-Hydroxy-4',5-dimethoxystilbene

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An In-depth Technical Guide to 3-Hydroxy-4',5-dimethoxystilbene

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of (E)-**3-Hydroxy-4',5-dimethoxystilbene**, a naturally occurring stilbenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(E)-**3-Hydroxy-4',5-dimethoxystilbene** is a derivative of stilbene with a hydroxyl group at the 3rd position and two methoxy groups at the 4' and 5th positions of the stilbene backbone. Its systematic IUPAC name is 3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol.

Chemical Structure:



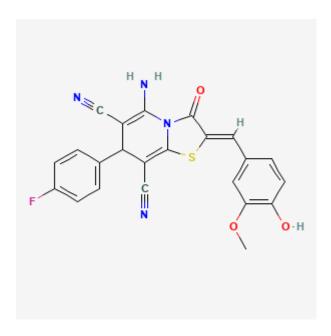


Table 1: Physicochemical Properties of (E)-3-Hydroxy-4',5-dimethoxystilbene

Property	Value	Reference
CAS Number	58436-29-6	[1][2]
Molecular Formula	С16Н16О3	[1][2]
Molecular Weight	256.30 g/mol	[1][2]
Appearance	Off-white solid (predicted)	[3]
Melting Point	108–111 °C (for the analogous compound (E) 3',5'-Dimethoxy-4'-fluoro-3-hydroxystilbene)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Inferred from supplier data
Storage Temperature	2-8°C	[2]

Table 2: Computed Chemical Properties



Property	Value
XLogP3-AA	3.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	4
Topological Polar Surface Area	38.7 Ų
Heavy Atom Count	19
Complexity	282

Experimental Protocols Synthesis of (E)-3-Hydroxy-4',5-dimethoxystilbene

A plausible synthetic route for (E)-**3-Hydroxy-4',5-dimethoxystilbene** involves a Wittig reaction or a Mizoroki-Heck reaction, which are common methods for stilbene synthesis.[3][4] The following is a detailed hypothetical protocol based on the synthesis of structurally similar stilbenes.[3]

2.1.1. Wittig Reaction Approach

This two-step synthesis involves the preparation of a phosphonium ylide followed by its reaction with an aldehyde.

Step 1: Synthesis of (3,5-dimethoxybenzyl)triphenylphosphonium bromide

- To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (5 mL/mmol), add triphenylphosphine (1.1 eq).
- Reflux the mixture for 24 hours under a nitrogen atmosphere.
- Cool the reaction mixture to room temperature and collect the precipitate by filtration.
- Wash the precipitate with cold toluene and dry it under a vacuum to yield (3,5-dimethoxybenzyl)triphenylphosphonium bromide as a white solid.



Step 2: Wittig reaction with 4-hydroxybenzaldehyde

- Suspend (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under a nitrogen atmosphere.
- Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
- Allow the mixture to stir at room temperature for 1 hour to form the ylide.
- Cool the resulting deep red solution back to 0 °C and add a solution of 4hydroxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by adding water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (E)-**3-Hydroxy-4',5-dimethoxystilbene**.

2.1.2. Mizoroki-Heck Reaction Approach

This one-pot reaction couples a vinyl compound with an aryl halide.

- To a reaction vessel, add 3-hydroxy-5-methoxystyrene (1.0 eq), 4-iodoanisole (1.1 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile (10 mL/mmol).
- Degas the mixture with nitrogen for 15 minutes.
- Heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.



• Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (E)-**3-Hydroxy-4',5-dimethoxystilbene**.

Extraction from Morus nigra

(E)-**3-Hydroxy-4',5-dimethoxystilbene** is a natural product found in the stem bark of Morus nigra L.[5]. A general protocol for the extraction of stilbenoids from plant material is as follows:

- Air-dry the stem bark of Morus nigra and grind it into a fine powder.
- Macerate the powdered plant material with methanol (or ethanol) at room temperature for 72 hours, with occasional shaking.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of the target compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Subject the fraction enriched with (E)-**3-Hydroxy-4',5-dimethoxystilbene** to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) for further purification.
- Final purification can be achieved by preparative HPLC to yield the pure compound.

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral data are predicted for (E)-**3-Hydroxy-4',5-dimethoxystilbene**.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data



Position	Predicted ¹³ C NMR (ppm)	Predicted ¹ H NMR (ppm, multiplicity, J in Hz)
Stilbene Bridge		
α	~128.5	~7.0 (d, J≈16.3)
β	~128.8	~7.1 (d, J≈16.3)
Ring A (3-hydroxy-5-methoxy)		
1	~139.0	-
2	~105.0	~6.6 (d, J≈2.2)
3	~158.0	-
4	~102.0	~6.4 (t, J≈2.2)
5	~161.0	-
6	~108.0	~6.7 (d, J≈2.2)
5-OCH₃	~55.5	~3.8 (s)
Ring B (4'-methoxy)		
1'	~130.0	-
2', 6'	~128.0	~7.4 (d, J≈8.7)
3', 5'	~114.5	~6.9 (d, J≈8.7)
4'	~160.0	-
4'-OCH ₃	~55.3	~3.8 (s)

Mass Spectrometry (MS):

• Expected [M]+: m/z 256.11

Biological Activities and Signaling Pathways

While specific studies on (E)-**3-Hydroxy-4',5-dimethoxystilbene** are limited, its structural similarity to other well-researched stilbenoids like resveratrol and pterostilbene suggests it may

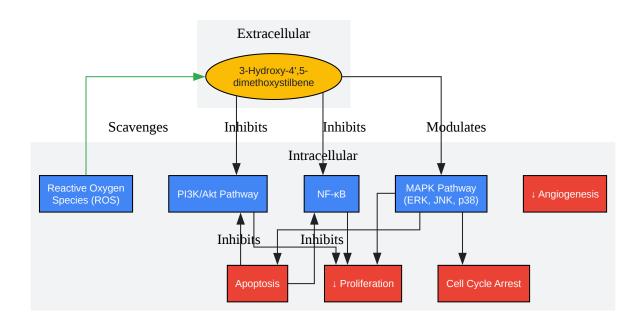


possess similar biological activities.[6] These activities are primarily attributed to their antioxidant, anti-inflammatory, and anti-cancer properties.

Potential Anti-Cancer Effects

Stilbenoids are known to exert anti-cancer effects by influencing various cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. The proposed mechanisms of action often involve the modulation of key signaling pathways.

Proposed Anti-Cancer Signaling Pathway:



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Caption: Proposed anti-cancer signaling pathways modulated by **3-Hydroxy-4',5-dimethoxystilbene**.

Potential Anti-Inflammatory Effects

The anti-inflammatory properties of stilbenoids are largely attributed to their ability to inhibit proinflammatory enzymes and cytokines. This is often achieved through the downregulation of the NF-kB and MAPK signaling pathways.

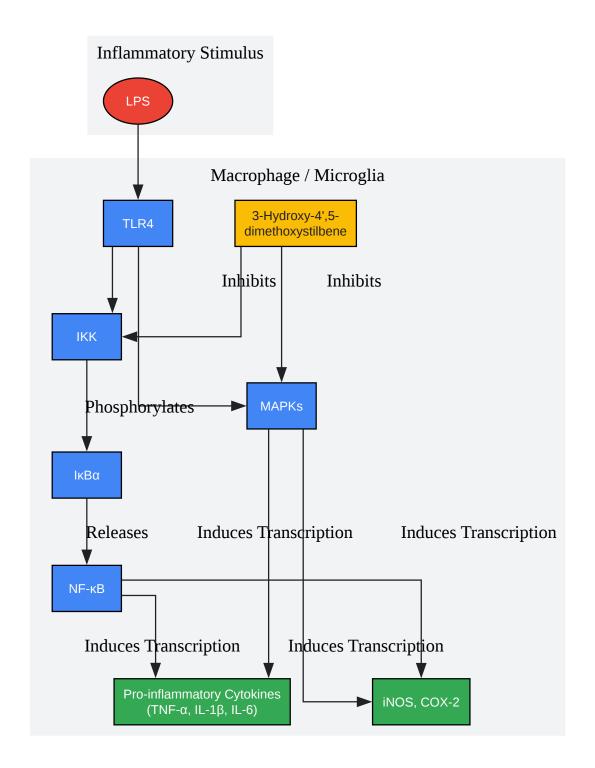






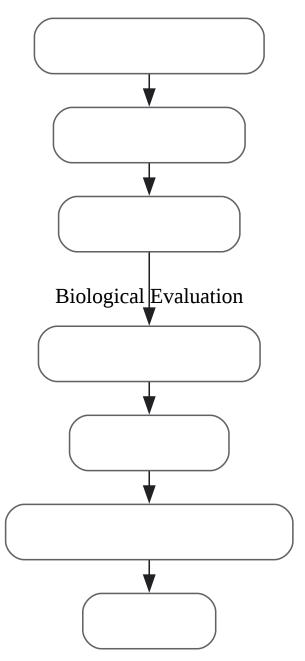
Proposed Anti-Inflammatory Signaling Pathway:











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